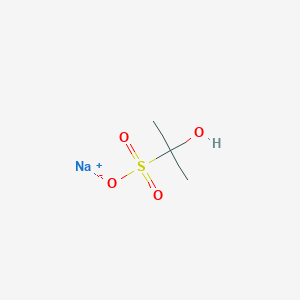

2-Propanesulfonic acid, monosodium salt

Description

Properties

CAS No. |

540-92-1 |

|---|---|

Molecular Formula |

C3H8NaO4S+ |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

sodium 2-hydroxypropane-2-sulfonic acid |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1 |

InChI Key |

YNJORDSKPXMABC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)S(=O)(=O)O.[Na+] |

Other CAS No. |

540-92-1 |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 2-propanesulfonate vs sodium 1-propanesulfonate chemical structure

Structural Isomerism, Synthesis, and Chromatographic Selectivity

Executive Summary

In high-performance liquid chromatography (HPLC) and organic synthesis, the distinction between Sodium 1-propanesulfonate (1-PS) and Sodium 2-propanesulfonate (2-PS) represents a critical variable in method development. While often conflated due to identical molecular weights (isomers), their structural topology—linear versus branched—fundamentally alters their physicochemical behavior.

This guide provides a definitive technical comparison for researchers requiring precise control over ion-pairing selectivity or synthetic pathways. The core insight is the "Iso-Effect" : the branched structure of 2-PS reduces the effective hydrophobic surface area compared to the linear 1-PS, resulting in distinct retention profiles and solubility parameters.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the attachment point of the sulfonate group (

Comparative Data Table

| Feature | Sodium 1-propanesulfonate (1-PS) | Sodium 2-propanesulfonate (2-PS) |

| Common Name | Sodium n-propanesulfonate | Sodium isopropylsulfonate |

| CAS Number | 14533-63-2 (Anhydrous)304672-01-3 (Monohydrate) | 5399-58-6 (Monohydrate) |

| Molecular Structure | Linear ( | Branched ( |

| Carbon Topology | Primary ( | Secondary ( |

| Steric Profile | Low hindrance; High accessible surface area | High hindrance; Bulky hydrophobic tail |

| Hydrophobicity | Higher (Stronger Van der Waals interactions) | Lower (Reduced contact area) |

| Primary Application | Standard Ion-Pair Reagent (IPC) | Selectivity Modifier / Solubilizer |

Structural Visualization

The following diagram illustrates the steric "cloud" difference. 1-PS presents a linear "tail" for intercalation into stationary phases, whereas 2-PS presents a "V-shaped" steric bulk.

Figure 1: Topological comparison of linear 1-PS vs. branched 2-PS. The branched structure creates a larger steric footprint near the ionic headgroup.

Part 2: Spectroscopic Differentiation (NMR)

Distinguishing these isomers is straightforward using Proton NMR (

1. Sodium 1-propanesulfonate (

-NMR)

-

Methyl (

): Appears as a triplet ( -

Alpha-Methylene (

): Appears as a triplet (or multiplet depending on resolution) downfield ( -

Beta-Methylene: Multiplet (

ppm).

2. Sodium 2-propanesulfonate (

-NMR)

-

Methyls (

): The two equivalent methyl groups appear as a strong doublet ( -

Methine (

): The single proton on the secondary carbon appears as a septet (split by 6 adjacent methyl protons) significantly downfield (

Expert Insight: The presence of a septet at ~3.1 ppm is the diagnostic fingerprint for the 2-isomer. If you observe a triplet methyl, your sample is the 1-isomer.

Part 3: Functional Applications (Chromatography)[1]

In Ion-Pair Chromatography (IPC), these reagents are used to retain charged analytes (usually basic amines) on hydrophobic stationary phases (C18).

The Hydrophobicity Rule

Retention in IPC is governed by the hydrophobicity of the ion-pairing reagent.

-

1-PS (Linear): Possesses a larger effective hydrophobic surface area. It partitions more strongly into the C18 stationary phase.

-

Result:Longer retention times for cationic analytes.

-

-

2-PS (Branched): The branching reduces the ability of the alkyl chain to intercalate between C18 ligands (steric exclusion).

-

Result:Shorter retention times and distinct selectivity compared to 1-PS.

-

When to use 2-PS? Use Sodium 2-propanesulfonate when 1-PS provides excessive retention (leading to broad peaks) or when you need to alter the elution order of closely related structural isomers that 1-PS cannot resolve.

Part 4: Synthesis & Impurity Profiling

The synthesis routes differ significantly due to the reactivity of primary vs. secondary carbons.

Pathway A: The Strecker Reaction (Preferred for 1-PS)

Reaction of an alkyl halide with sodium sulfite.

-

1-PS: 1-bromopropane reacts rapidly via

mechanism. -

2-PS: 2-bromopropane reacts slowly due to steric hindrance at the secondary carbon and competing elimination reactions (forming propene). This route is poor for 2-PS.

Pathway B: Thiol Oxidation (Preferred for 2-PS)

Oxidation of the corresponding thiol (mercaptan) with Hydrogen Peroxide.

-

2-PS: This is the industry-standard route. 2-propanethiol (isopropyl mercaptan) is oxidized to the sulfonic acid, then neutralized. This avoids the elimination side-products of the Strecker reaction.

Figure 2: Divergent synthesis pathways. Oxidation is required for high-yield 2-PS production.

Part 5: Experimental Protocol

Synthesis of Sodium 2-Propanesulfonate (Lab Scale)

Safety Warning: 2-Propanethiol is volatile and has an extremely potent, offensive odor. Work must be performed in a high-efficiency fume hood.

Materials:

-

2-Propanethiol (CAS 75-33-2)[1]

-

Hydrogen Peroxide (30% w/w)

-

Sodium Hydroxide (1M solution)[2]

-

Activated Carbon

Step-by-Step Methodology:

-

Preparation: Charge 0.1 mol of 2-propanethiol into a 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and thermometer.

-

Oxidation: Add 0.35 mol of

(30%) dropwise.-

Critical Control Point: Maintain temperature between 40°C and 50°C using an ice bath if necessary. Rapid addition can cause runaway exotherms.

-

-

Reflux: Once addition is complete, heat to mild reflux (approx. 60-70°C) for 1 hour to ensure complete conversion of the thiol (disappearance of odor).

-

Purification (Acid Removal): The solution now contains 2-propanesulfonic acid. Cool to room temperature.

-

Neutralization: Titrate with 1M NaOH until pH reaches 7.0.

-

Crystallization: Evaporate water under reduced pressure (Rotovap) until a white solid precipitates. Recrystallize from Ethanol/Water (90:10) to remove sulfate impurities.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23676759, Sodium propane-2-sulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23663435, Sodium 1-propanesulfonate. Retrieved from [Link]

-

Shimadzu Corporation. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

-

Welch Materials (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2-Propanesulfonic Acid Sodium Salt

Topic: Solubility of 2-Propanesulfonic acid sodium salt in water vs. methanol Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide.

Mechanisms, Thermodynamics, and Purification Strategies in Aqueous vs. Methanolic Systems

Executive Summary

The solubility differential between water and methanol for 2-Propanesulfonic acid sodium salt (CAS 5399-58-6; Sodium isopropylsulfonate) is a critical parameter in process chemistry, particularly for purification and ion-pairing chromatography.

While the compound is freely soluble in water due to high dielectric stabilization of the ionic sulfonate group, it exhibits limited solubility in methanol . This solubility gap is not merely a physical property but a functional lever: it allows methanol to act as an antisolvent for crystallization or as a wash solvent to remove organic impurities without significant yield loss.

This guide provides the physicochemical basis for these behaviors, quantitative estimates, and a self-validating protocol for determining precise solubility limits in your specific laboratory conditions.

Physicochemical Profile & Solubility Mechanism[1][2][3]

Structural Determinants

The molecule consists of a hydrophobic isopropyl tail and a highly hydrophilic sulfonate head group (

-

Water (

): Acts as a high-dielectric solvent ( -

Methanol (

): Acts as a moderate-dielectric solvent (

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation dynamics that dictate solubility.

Figure 1: Mechanistic comparison of solvation energetics. Water provides sufficient energy to break the ionic lattice; methanol's lower polarity favors tight ion-pairing, limiting solubility.

Solubility Data & Thermodynamics

The following values are synthesized from standard pharmacopeial definitions and physicochemical data for short-chain alkyl sulfonates.

| Property | Water ( | Methanol ( | Implications for Process |

| Qualitative Solubility | Freely Soluble | Slightly Soluble | Basis for antisolvent crystallization. |

| Estimated Limit | > 100 mg/mL (10% w/v) | ~10–30 mg/mL (1–3% w/v)* | MeOH can be used to wash filter cakes. |

| Thermodynamics | Exothermic/Neutral ( | Endothermic ( | Heating MeOH may significantly increase solubility. |

| Dielectric Constant | 80.1 | 32.7 | Water supports free ions; MeOH supports ion pairs. |

| Hygroscopicity | High | Low | Salt will pull water from air if exposed. |

*Note: Exact methanol solubility depends heavily on temperature and crystal purity. See Section 4 for determination protocol.

Experimental Protocol: Determination of Solubility Limit

Objective: Accurately determine the saturation limit of 2-Propanesulfonic acid sodium salt in methanol (or water) for a specific lot. Why this matters: Commercial lots may contain varying amounts of residual water (monohydrate vs anhydrous), which drastically alters solubility in organic solvents.

Materials

-

2-Propanesulfonic acid sodium salt (Test Lot).

-

HPLC Grade Methanol (anhydrous).

-

0.22 µm Syringe Filter (PTFE or Nylon).

-

Thermostatted shaker or water bath.

-

Analytical Balance.

Workflow (Gravimetric Method)

-

Preparation: Dry the salt in a vacuum oven at 50°C for 4 hours to remove surface moisture.

-

Saturation: Add excess salt (e.g., 500 mg) to 10 mL of Methanol in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours. Visual Check: Ensure solid remains at the bottom. If all dissolves, add more salt.

-

Filtration: Filter the supernatant through a 0.22 µm filter into a pre-weighed glass vial (

). -

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

-

Drying: Dry the residue at 60°C to constant weight (

). -

Calculation:

Figure 2: Gravimetric workflow for validating solubility limits in-house.

Applications & Strategic Implications

Purification via Antisolvent Crystallization

The high solubility in water and low solubility in methanol makes this system ideal for purification.

-

Protocol: Dissolve crude salt in the minimum volume of water. Slowly add 5-10 volumes of Methanol while stirring.

-

Result: The sodium sulfonate salt precipitates (crystallizes), while organic impurities (starting materials, non-ionic byproducts) remain dissolved in the methanolic mother liquor.

Ion-Pairing Chromatography (IPC)

In HPLC, this salt is used to retain basic analytes.

-

Solvent Compatibility: While "slightly soluble" in pure methanol, it is soluble enough (typically 5–10 mM) to be used in Water:Methanol mobile phases (e.g., 50:50 or 70:30).

-

Caution: Do not prepare high-concentration stock solutions (>50 mM) directly in 100% Methanol, as precipitation may occur. Prepare stocks in water, then dilute with methanol.

Hygroscopicity Management

The sodium salt is hygroscopic. When using it in methanolic solutions, minimize exposure to humid air. Absorbed water will artificially increase the apparent solubility in methanol, leading to variable results in chromatography or synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4992759, 2-Propanesulfonic acid, sodium salt. Retrieved from [Link]

-

Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. (Validates general trend of salt solubility in alcohols). Retrieved from [Link]

Beyond the Double Bond: A Comparative Technical Analysis of Sodium Allylsulfonate and Sodium 2-Propanesulfonate

Executive Summary

In the landscape of organosulfur chemistry, the distinction between Sodium Allylsulfonate (SAS) and Sodium 2-Propanesulfonate (S2PS) represents a fundamental "Olefinic Switch." While they share a carbon backbone and a hydrophilic sulfonate head group, their utility is diametrically opposed due to a single feature: the presence of a

-

Sodium Allylsulfonate (SAS): A reactive monomer (

) used as a cross-linker, electroplating brightener, and polymer precursor.[1][2][3][4][5] Its utility drives from its instability and reactivity. -

Sodium 2-Propanesulfonate (S2PS): An inert, secondary sulfonate salt (

) used as a chaotropic agent, buffer, and ion-pairing reagent in HPLC. Its utility drives from its thermodynamic stability and steric bulk.

This guide dissects the structural, functional, and safety differences between these two compounds, with a specific focus on pharmaceutical impurity profiling and application engineering.

Molecular Architecture & Reactivity Profiles

The core divergence lies in the hybridization of the carbon backbone.

| Feature | Sodium Allylsulfonate (SAS) | Sodium 2-Propanesulfonate (S2PS) |

| CAS Number | 2495-39-8 | 5399-58-6 |

| Structure | ||

| Hybridization | All | |

| Sulfonate Position | Primary (C1) | Secondary (C2) |

| Reactivity Mode | Radical Polymerization, Electrophilic Addition | Inert Ion-Pairing, Hydrotropy |

| Key Impurity Risk | Sultones (via cyclization), Dimers | Minimal (chemically stable) |

The "Isomer Trap"

Researchers often confuse S2PS with Sodium 1-Propanesulfonate .

-

Hydrogenation of SAS yields Sodium 1-Propanesulfonate (Linear), not S2PS.

-

S2PS is a structural isomer where the sulfonate group is sterically hindered at the secondary carbon position. This steric bulk makes S2PS a superior ion-pairing reagent for certain chiral separations compared to its linear counterpart.

Figure 1: Functional divergence of SAS and S2PS based on molecular reactivity.

Application Engineering: The Functional Divide

A. Sodium Allylsulfonate: The "Brightener" & "Linker"

SAS is defined by its electron density. In Nickel Electroplating , SAS acts as a primary brightener (Class I).

-

Mechanism: The olefinic double bond (

-system) adsorbs onto the cathode surface. This adsorption inhibits the deposition of nickel crystals, forcing the formation of finer, smaller grains. -

Result: A mirror-like, ductile finish. S2PS lacks the

-orbitals necessary for this adsorption and is useless as a brightener.

Polymerization: SAS is used as a "dye site monomer" in acrylic fibers.[1][2] It copolymerizes with acrylonitrile, introducing anionic sulfonate sites that allow the fiber to be dyed with cationic dyes.

B. Sodium 2-Propanesulfonate: The "Solubilizer" & "Separator"

S2PS is defined by its inertness and amphiphilic balance.

-

Ion-Pair Chromatography (IPC): S2PS is used to separate basic drugs (amines). The sulfonate anion pairs with the protonated amine of the analyte, increasing its retention on a hydrophobic C18 column.

-

Why S2PS over 1-Propanesulfonate? The branched isopropyl group in S2PS provides a different selectivity profile (steric selectivity) compared to the linear chain, often resolving critical pairs that linear sulfonates cannot.

-

-

Protein Formulation: S2PS acts as a hydrotrope, increasing the solubility of hydrophobic drugs or proteins in aqueous buffers without denaturing them, unlike harsh surfactants (SDS).

Drug Development Protocol: The Genotoxicity Vector

For pharmaceutical scientists, the critical distinction is safety .

The Sultone Hazard (SAS Specific)

Sodium Allylsulfonate is a salt, but under acidic conditions or during synthesis (from allyl chloride), it can form 1,3-Propane Sultone (via intermediate rearrangement) or Allyl Sultone .

-

Risk: 1,3-Propane Sultone is a potent alkylating agent and a confirmed carcinogen.

-

Regulatory Status: Any use of SAS in API synthesis requires rigorous "Purge and Control" studies to prove sultones are eliminated to ppm levels.

The S2PS Safety Profile

Sodium 2-Propanesulfonate is generally considered a low-toxicity excipient. Because it is saturated, it cannot spontaneously cyclize to form an unsaturated sultone.

-

Self-Validating Safety Check: If your raw material Certificate of Analysis (CoA) lists "Sultones < 5 ppm," you are likely dealing with an SAS-derived grade. High-purity S2PS synthesized via direct sulfonation of 2-chloropropane (under basic conditions) carries a lower risk profile, though residual alkyl halides must be monitored.

Analytical Protocol: Separation & Identification

Distinguishing these two in a mixture (e.g., checking for SAS impurities in a hydrogenated batch) requires specific HPLC conditions.

Method: Reverse-Phase Ion-Pairing HPLC

Objective: Separate SAS (Reactive) from S2PS (Inert).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B for 2 min, ramp to 30% B over 10 min.

-

Detection:

Differentiation Logic:

-

UV Check: Peak at 210nm? -> Likely SAS.[4]

-

MS Check (ESI-):

-

SAS: m/z 121 (

). -

S2PS: m/z 123 (

).

-

Figure 2: Analytical decision tree for distinguishing SAS from S2PS.

Summary of Specifications

| Property | Sodium Allylsulfonate | Sodium 2-Propanesulfonate |

| Physical State | White powder or 25-35% Aq. Solution | White Crystalline Powder |

| Solubility | High (Water), Low (Ethanol) | High (Water), Moderate (Methanol) |

| Stability | Polymerizes with heat/radicals | Stable up to >200°C |

| Toxicity Concern | Low, but check for Sultone impurities | Low (Irritant) |

| Primary Use | Nickel Plating, Acrylic Fiber | HPLC Reagent, Protein Solubilizer |

References

-

PubChem. (2023). Sodium 2-propene-1-sulfonate (Sodium Allylsulfonate) Compound Summary. National Library of Medicine. [Link]

-

Ataman Chemicals. (2023). Sodium Allyl Sulfonate: Technical Data and Electroplating Applications. [Link]

-

Cosmetic Ingredient Review (CIR). (2013).[6] Safety Assessment of Sodium

-Olefin Sulfonates (Re-Review). (Discusses sultone impurity limits in unsaturated sulfonates). [Link] -

National Institutes of Health (NIH). (2013). Direct Detection of Sulfonate Ester Genotoxic Impurities by Mass Spectrometry. (Context on sulfonate impurity analysis). [Link]

Sources

Technical Guide: Critical Micelle Concentration of Short-Chain Sulfonate Salts

From Hydrotropy to Micellization: A Physicochemical Analysis of

Executive Summary: The Hydrotrope-Surfactant Continuum

In surfactant science, alkyl chains shorter than

For researchers in drug development and chromatography, this distinction is critical. Sodium butanesulfonate (

This guide provides the thermodynamic grounding and validated experimental protocols to determine the aggregation behavior of these specific salts.

The Physicochemical Landscape

The Stauff-Klevens Relationship

The relationship between alkyl chain length and CMC is logarithmic. For a homologous series of ionic surfactants, the CMC decreases by a factor of roughly 2 for each additional methylene (

Comparative Data: The Transition Zone

The following table synthesizes experimental CMC values for sodium alkyl sulfonates at 25°C. Note the magnitude of difference between

| Alkyl Chain | Compound Name | Approx.[1][2][3] CMC (M) | CMC (mM) | Aggregation Behavior |

| Sodium Butanesulfonate | N/A | N/A | Hydrotrope . Forms loose molecular clusters; no distinct micelle formation. | |

| Sodium Hexanesulfonate | > 0.5 - 0.9 | > 500 | Transitional . Exhibits "Minimum Hydrotropic Concentration" (MHC) rather than sharp CMC. | |

| Sodium Octanesulfonate | 0.13 - 0.15 | 130 - 150 | Weak Surfactant . Forms unstable, small-aggregation-number micelles. | |

| Sodium Decanesulfonate | 0.04 - 0.05 | 40 - 50 | True Surfactant . Distinct micellization, though CMC is high compared to SDS ( |

Technical Insight: For

and below, the "break point" in physical property curves (conductivity, surface tension) is often curvilinear rather than sharp. Standard linear regression methods may fail; derivative analysis is required.

Thermodynamics of Short-Chain Aggregation

The formation of micelles is governed by the Gibbs free energy of micellization (

The Entropy Deficit

For long chains (

For short chains (

-

Surface Area: The hydrophobic surface area is small, disrupting fewer water molecules.

-

Energy Balance: The entropic gain from releasing water is barely sufficient to overcome the electrostatic repulsion between the sulfonate headgroups.

-

Result: This leads to high CMCs and "loose" aggregates where water penetrates the core, unlike the dry core of an SDS micelle.

Analytical Methodologies

Determining the CMC of short-chain sulfonates requires high-sensitivity techniques because the signal change per unit concentration is low.

Electrical Conductivity (Primary Method)

Conductivity is the gold standard for ionic surfactants.

-

Principle: Below CMC, conductivity (

) scales linearly with concentration (free ions). Above CMC, micelles (bulky, counterion-bound) have lower mobility, reducing the slope. -

Challenge with Short Chains: The change in slope (

) is small for -

Solution: Use Differential Conductivity . Plotting

vs.

Fluorescence Probe (Pyrene)

-

Principle: Pyrene's fluorescence emission spectrum changes based on the polarity of its environment. The ratio of the first (

) and third ( -

Application: Useful for

and -

Limitation: For

, pyrene may not detect a distinct hydrophobic core because the aggregates are too loose/wet.

Experimental Protocol: Differential Conductivity Determination

Objective: Determine the CMC of Sodium Octanesulfonate (

Reagents & Equipment

-

Substance: Sodium 1-octanesulfonate (High Purity >99%, HPLC grade).

-

Solvent: Ultra-pure water (18.2 MΩ·cm), degassed.

-

Equipment: Precision conductivity meter (e.g., Mettler Toledo SevenDirect), water-jacketed beaker, circulating thermostat set to 25.0°C ± 0.1°C.

Workflow Diagram

The following diagram outlines the critical path for accurate CMC determination, emphasizing the derivative analysis step crucial for short-chain surfactants.

Figure 1: Step-by-step workflow for conductivity-based CMC determination of short-chain sulfonates.

Step-by-Step Procedure

-

Stock Preparation: Prepare a concentrated stock solution of Sodium Octanesulfonate (e.g., 0.5 M). Note: This is significantly higher than the expected CMC of ~0.15 M.

-

Baseline: Place 50 mL of pure water in the thermostated beaker. Measure baseline conductivity.

-

Titration: Add the stock solution in small increments (e.g., raising concentration by 5-10 mM per step).

-

Equilibration: Allow 60 seconds of stirring and 30 seconds of rest before recording conductivity to avoid bubble interference.

-

Data Processing:

-

Plot Specific Conductivity (

) vs. Concentration ( -

Critical Step: If the break is not sharp, calculate the first derivative (

) for each interval. The CMC corresponds to the concentration where the derivative undergoes a step-change or sigmoid transition.

-

Applications in Drug Development & HPLC

Understanding the aggregation state is vital for application efficacy.

Ion-Pair Chromatography (IPC)

In HPLC,

-

Mechanism: The sulfonate tail adsorbs onto the

stationary phase, creating a negatively charged surface. The drug interacts electrostatically. -

Optimization: The concentration of the sulfonate must be below the CMC. If

, micelles form in the mobile phase, acting as a "pseudo-stationary phase" that competes with the column, potentially reducing retention times.

Hydrotropic Solubilization ( )

Short chains like Sodium Butanesulfonate are used to solubilize poorly soluble drugs (e.g., Nifedipine) in liquid formulations.

-

Mechanism: They do not encapsulate the drug. Instead, they stack via planar hydrophobic interactions, disrupting the water lattice and reducing the energy cost of cavity formation for the drug molecule.

Figure 2: Mechanistic difference between Ion-Pairing (desired in HPLC) and Micellar Encapsulation (often avoided in IPC).

References

-

Berger, A., & Wachs, W. (1961). Investigations on the Critical Micelle Concentration of Short-Chain Alkyl Sulfonates. Journal of Colloid Science.

-

Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36, National Bureau of Standards.

-

Sigma-Aldrich. (2024). Sodium 1-decanesulfonate Product Specification & CMC Data.

-

Agilent Technologies. (2020). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

-

Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: Monomer-Micelle Transition. Journal of Physical Chemistry B.

-

Alfa Chemistry. (2025). Methods to Determine Critical Micelle Concentration (CMC).

Sources

Methodological & Application

Sodium 2-propanesulfonate ion pair chromatography protocol

Application Note: Selectivity Tuning for Polar Basic Drugs using Sodium 2-Propanesulfonate Ion Pair Chromatography

Abstract & Strategic Rationale

In pharmaceutical development, small basic molecules often exhibit poor retention or severe tailing on conventional C18 columns due to interactions with residual silanols. While Sodium 1-Octanesulfonate is the industry standard for inducing retention, its high hydrophobicity can lead to excessive retention times (k' > 20) for moderately hydrophobic bases.

Sodium 2-propanesulfonate (Isopropylsulfonate) occupies a critical "intermediate" niche. Its short, branched alkyl chain offers two distinct advantages:

-

Mild Retention Modulation: It provides sufficient retention to move polar bases away from the void volume (

) without the excessive run times associated with longer-chain sulfonates (C6-C8). -

Steric Selectivity: The branched isopropyl group interacts differently with the stationary phase compared to linear n-propyl isomers, offering unique selectivity for separating structural isomers or chiral compounds (when used with chiral selectors).

Scientific Foundation: The "Dynamic Ion Exchange" Mechanism[1]

To implement this protocol effectively, one must understand that Ion Pair Chromatography (IPC) with sulfonates does not merely form a complex in the liquid phase. It follows the Dynamic Ion Exchange Model .[1]

-

Adsorption: The hydrophobic isopropyl tail of the 2-propanesulfonate partitions into the lipophilic C18 stationary phase.

-

Surface Modification: The anionic sulfonate head (

) remains exposed to the mobile phase, effectively creating a negatively charged, dynamic ion-exchange surface on the column.[2] -

Interaction: The protonated basic analyte (

) is retained via electrostatic attraction to this charged surface.

Visualization: IPC Mechanism

The following diagram illustrates the interaction between the C18 ligand, the 2-propanesulfonate reagent, and the basic analyte.

Caption: Dynamic modification of C18 surface by Sodium 2-propanesulfonate to retain basic analytes.

Experimental Protocol

Warning: Sodium 2-propanesulfonate is a non-volatile salt. Do not use with LC-MS (Mass Spectrometry) as it will clog the ionization source. This protocol is strictly for UV/Vis, PDA, or Fluorescence detection.

Reagents & Materials[2][3][4][5][6]

-

Ion Pair Reagent (IPR): Sodium 2-propanesulfonate (CAS: 5399-58-6), HPLC Grade (>99%).[3]

-

Buffer: Potassium Phosphate Monobasic (

) or Phosphoric Acid. -

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).[4][5]

-

Column: C18 (End-capped), 5 µm or 3 µm particle size. Note: Dedicate this column to IPC methods.

Mobile Phase Preparation (Critical Workflow)

Improper mixing causes salt precipitation and noisy baselines. Follow this sequence strictly:

Caption: Step-by-step mobile phase preparation to prevent precipitation and baseline noise.

Standard Operating Conditions

| Parameter | Setting | Rationale |

| IPR Concentration | 5 mM - 20 mM | 5 mM is usually sufficient. >20 mM yields diminishing returns and increases baseline noise. |

| pH | 2.3 ± 0.2 | Maintains basic analyte in protonated form ( |

| Organic Modifier | 5% - 30% | Keep organic low. High organic % (>50%) can precipitate the sodium salt. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard analytical flow. |

| Temperature | 35°C - 40°C | Improves mass transfer and sharpens peaks; reduces backpressure. |

| Equilibration | > 50 Column Volumes | IPC reagents equilibrate slowly. The column is ready when the baseline is flat and retention times stabilize. |

Data & Performance: Comparative Retention

Why choose 2-propanesulfonate over the more common octanesulfonate? The table below simulates retention factor (

| Reagent (10 mM) | Alkyl Chain | Hydrophobicity | Retention ( | Peak Shape |

| None (Buffer only) | N/A | Low | 0.5 (Elutes near void) | Tailing |

| Sodium Methanesulfonate | C1 | Very Low | 1.2 | Improved |

| Sodium 2-Propanesulfonate | Branched C3 | Medium-Low | 3.5 | Sharp, Symmetric |

| Sodium 1-Octanesulfonate | Linear C8 | High | 18.0 | Broad |

Interpretation: Sodium 2-propanesulfonate provides the "Goldilocks" retention—enough to separate the drug from matrix interferences (

Troubleshooting & "Expertise" Insights

The "Ghost Peak" Phenomenon

-

Symptom: Unknown peaks appearing in gradient runs.

-

Cause: Impurities in the sulfonate reagent accumulating on the column during the equilibration phase and eluting when the organic gradient rises.

-

Solution: Use "HPLC Grade" reagents (Source 1.1, 1.2). If ghost peaks persist, run a "cleaning gradient" (0% to 80% ACN) without injection to clean the column.

Column Hysteresis (The "Memory Effect")

Once a C18 column is exposed to ion-pairing reagents, it is extremely difficult to wash them off completely. The hydrophobic tail binds strongly to the stationary phase.

-

Protocol: Label the column "IPC ONLY". Do not attempt to use this column for standard Reverse Phase methods afterwards, as residual sulfonate will alter selectivity.

Isomer Selectivity

If separating structural isomers (e.g., ortho- vs para- positions), the branched nature of 2-propanesulfonate creates a different "steric pocket" on the stationary phase compared to linear 1-propanesulfonate. If separation is poor with the linear form, switching to the 2-isomer (isopropyl) often resolves the critical pair.

References

-

Ottokemi. 2-Propane sulphonic acid sodium salt, for HPLC 99% - Product Specifications. [Link][6]

-

Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]

-

Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

-

Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link][2][7][8][9]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. welch-us.com [welch-us.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. uv.es [uv.es]

- 8. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. technologynetworks.com [technologynetworks.com]

Preparation of 10 mM sodium 2-propanesulfonate HPLC buffer

Abstract & Strategic Utility

Sodium 2-propanesulfonate (also known as sodium isopropylsulfonate) is a short-chain (C3) ion-pairing reagent used in Reversed-Phase Ion-Pair Chromatography (RP-IPC). Unlike its more hydrophobic counterparts—such as sodium octanesulfonate (C8) or dodecylsulfonate (C12)—the C3 chain provides a "soft" increase in retention.

Why use C3 (2-propanesulfonate)?

-

Target Analyte: Highly polar, hydrophilic basic compounds (amines) that elute in the void volume (

) on standard C18 columns. -

Advantage: It provides sufficient retention to move the peak away from the solvent front without causing the excessive retention times associated with long-chain (C8-C12) reagents. It allows for faster run times while maintaining peak symmetry.

The Mechanism of Action

To use this buffer effectively, one must understand that the column is no longer a simple C18 surface. The sulfonate ions adsorb onto the hydrophobic C18 chains, creating a dynamic, negatively charged stationary phase. This effectively turns the column into a pseudo-cation exchanger.

Figure 1: Dynamic Equilibrium Mechanism

The diagram below illustrates how the 2-propanesulfonate modifies the stationary phase to retain cationic analytes.

Caption: Fig 1. The C3 alkyl chain adsorbs to the C18 ligand, exposing the sulfonate group to attract positively charged bases.

Material Specifications

Purity is non-negotiable in IPC. Impurities in the salt can cause high background absorbance (UV noise) and "ghost peaks" during gradient elution.

| Component | Grade Requirement | CAS Number | Critical Note |

| Sodium 2-propanesulfonate | HPLC Grade / IPC Grade (>99%) | 5399-58-6 | Check hydration state (Monohydrate vs. Anhydrous). |

| Water | Ultrapure (Type 1) | 7732-18-5 | Resistivity > 18.2 MΩ·cm at 25°C. |

| Phosphoric Acid (85%) | HPLC Grade | 7664-38-2 | Preferred for low UV cutoff (<210 nm). |

| Acetonitrile (ACN) | HPLC Gradient Grade | 75-05-8 | Do not use if filtering is required; filter introduces contaminants. |

Protocol: Preparation of 10 mM Buffer (1 Liter)

Target: 10 mM Sodium 2-propanesulfonate, pH 2.5 (Phosphate buffered). Note: IPC reagents are neutral salts. You MUST add a buffer (acid) to control pH and ensure the analyte is protonated.

Step-by-Step Methodology

-

Mass Calculation:

-

Check your bottle. Is it Monohydrate (

) or Anhydrous ( -

For Monohydrate:

-

For Anhydrous:

-

-

Dissolution (The "Aqueous First" Rule):

-

Weigh the salt into a clean 1 L volumetric flask.

-

Add approximately 900 mL of Ultrapure Water .

-

Critical: Do NOT add organic solvent yet. Sulfonates can precipitate if the salt concentration is high in the presence of organic modifiers.

-

Stir or sonicate until completely dissolved.

-

-

pH Adjustment (The Ionization Step):

-

Add Phosphoric Acid (85%) dropwise to adjust pH to 2.5 – 3.0 .

-

Why? Basic analytes (

) must be fully protonated (ionized) to interact with the negative sulfonate. At pH 2.5, silanol activity on the column is also suppressed.

-

-

Final Volume & Filtration:

-

Dilute to the 1 L mark with Ultrapure Water. Mix well.

-

Filter the aqueous buffer through a 0.45 µm or 0.22 µm Nylon membrane .

-

Why? IPC reagents often contain insoluble micro-particulates that can block column frits.

-

Figure 2: Preparation Workflow

Caption: Fig 2. Correct sequence prevents precipitation and ensures pH accuracy.

Method Development & Troubleshooting

Column Dedication (The "Golden Rule")

Once a column is used with ion-pairing reagents, it is permanently altered. The sulfonate ions adhere strongly to the stationary phase and are extremely difficult to wash off completely.

-

Recommendation: Label the column explicitly "IPC - Sodium 2-Propanesulfonate" and do not use it for standard RP methods.

Equilibration Hysteresis

Unlike standard RP (which equilibrates in ~10 column volumes), IPC relies on a slow adsorption equilibrium.

-

Requirement: Equilibrate with 20–50 column volumes before the first injection.[1]

-

Symptom of poor equilibration: Drifting retention times (

) for the first 3-5 injections.

Solubility Limits (Organic Modifier)

Sodium 2-propanesulfonate has limited solubility in Acetonitrile (ACN).

-

Danger Zone: Avoid exceeding 70-80% ACN in the mobile phase.

-

Risk: Salt precipitation inside the pump heads or column, leading to high backpressure and system failure.

-

Solution: If high organic strength is needed, switch to Methanol (better solubility) or keep the gradient end-point below 70% ACN.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Drifting Retention Times | Column not fully equilibrated. | Pump mobile phase at low flow overnight (recycle mode). |

| Ghost Peaks | Impure IPC reagent or "System Peaks". | Use HPLC-grade reagent; run a blank gradient to identify system peaks. |

| High Backpressure | Salt precipitation. | Check organic %; wash system with 90:10 Water:MeOH (no salt). |

| No Retention of Base | Wrong pH or insufficient IPC conc. | Lower pH to <3.0; Increase IPC conc. to 20 mM. |

References

-

Sigma-Aldrich. Ion Pair Reagents for HPLC - Product Specification (Sodium 2-propanesulfonate). Retrieved from

-

Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC North America. Retrieved from

-

Waters Corporation. Ion-Pairing Chromatography: Basics and Applications. Application Note. Retrieved from

-

Phenomenex. HPLC Column Care and Use Guide for Ion-Pairing. Retrieved from

Sources

Sodium 2-propanesulfonate concentration effect on retention time

Executive Summary

This guide details the thermodynamic and kinetic effects of Sodium 2-propanesulfonate (S2PS) concentration on the retention time (

Mechanistic Insight: The Dynamic Equilibrium

To master the concentration effect, one must understand the underlying mechanism. While early theories proposed "ion-pairing in the mobile phase," modern consensus supports the Dynamic Ion-Exchange Model .

-

Adsorption: The hydrophobic propyl tail of the S2PS partitions into the lipophilic C18 stationary phase.

-

Surface Modification: The anionic sulfonate groups (

) face the mobile phase, effectively converting the neutral C18 surface into a negatively charged cation-exchanger. -

Retention: Protonated basic analytes (

) are retained via electrostatic attraction to these adsorbed sulfonate groups.

Key Distinction: Because the propyl chain is short, S2PS adsorbs less strongly to the stationary phase than octyl- or dodecyl-sulfonates. Consequently, the equilibrium is more sensitive to mobile phase composition and temperature.

Visualization: The Dynamic Ion-Exchange Surface

Figure 1: The Dynamic Ion-Exchange mechanism showing the adsorption of S2PS onto C18 to create retention sites.

The Concentration Effect on Retention ( )

The relationship between S2PS concentration and retention time follows a Langmuir Adsorption Isotherm .

Zone A: The Rapid Rise (0.5 mM – 5 mM)

-

Mechanism: The C18 surface is "starved" of charge. Every incremental addition of S2PS significantly increases the surface charge density (

). -

Application: Use this range if you need to move a peak away from the void volume (

).

Zone B: The Stabilization Plateau (5 mM – 20 mM)

-

Behavior: Retention increases marginally or plateaus.[3]

-

Mechanism: The stationary phase approaches saturation.[4][5] Adding more S2PS yields diminishing returns because the surface cannot accommodate more propyl tails due to steric hindrance and electrostatic repulsion between the sulfonate heads.

-

Application: This is the ideal operating range for method robustness. Small errors in mobile phase preparation (e.g., 10 mM vs 10.5 mM) will have negligible impact on retention time.

Zone C: The Fold-Over (High Concentration, >50 mM)

-

Mechanism: Unlike long-chain IPAs, S2PS rarely forms micelles at these concentrations. The decrease is typically caused by ionic strength competition . The high concentration of Sodium ions (

) competes with the analyte (

Comparative Data: S2PS vs. Octanesulfonate (SOS)

Table 1: Theoretical impact of concentration on retention factor (

| Concentration (mM) | S2PS (C3) | SOS (C8) | Mechanistic Note |

| 0 mM | 0.5 (Tailing) | 0.5 (Tailing) | Pure reversed-phase interaction (silanol effect). |

| 2 mM | 1.8 | 4.5 | S2PS adsorbs weakly; SOS adsorbs strongly. |

| 5 mM | 2.5 | 8.2 | S2PS entering robust range; SOS nearing saturation. |

| 10 mM | 2.9 | 9.5 | Recommended S2PS operating point. |

| 20 mM | 3.1 | 9.8 | Diminishing returns for both. |

| 50 mM | 3.0 | 9.2 | Ionic strength competition reduces |

Protocol: Mobile Phase Preparation & Optimization

Objective: Prepare a 10 mM Sodium 2-Propanesulfonate Mobile Phase (pH 3.0).

Reagents

-

Sodium 2-propanesulfonate monohydrate (HPLC Grade).

-

Phosphate buffer components (

/ -

HPLC Grade Acetonitrile (ACN).

-

Milli-Q Water.

Step-by-Step Methodology

-

Buffer Preparation (Aqueous Portion):

-

Dissolve the phosphate salt in 90% of the final water volume.

-

CRITICAL: Add the Sodium 2-propanesulfonate solid to this aqueous solution. Ensure complete dissolution.

-

Why? Adding S2PS to high-organic solvents can cause precipitation. Always dissolve in water first.

-

-

pH Adjustment:

-

Adjust pH to 3.0 using dilute Phosphoric Acid.

-

Why pH 3.0? This ensures the basic analyte is fully protonated (

) while the sulfonate group remains ionized (

-

-

Filtration:

-

Filter through a 0.22 µm nylon filter.

-

-

Mixing with Organic:

-

Combine with Acetonitrile (e.g., 90% Buffer / 10% ACN).

-

Note on Gradient: If running a gradient, ensure S2PS is present in both Mobile Phase A and B at the same concentration to maintain equilibrium.

-

Method Development Workflow

Figure 2: Decision tree for optimizing S2PS concentration.

Troubleshooting & Best Practices

The Equilibration Hysteresis

S2PS requires significant time to equilibrate with the column.

-

Symptom: Retention times drift (increase) over the first 10 injections.

-

Solution: Flush the column with the IPA-containing mobile phase for at least 20–30 column volumes before the first injection.

-

Rule of Thumb: S2PS equilibrates faster than Octanesulfonate (C8) due to lower hydrophobicity, but still slower than standard buffers.

Baseline Drift in Gradients

-

Cause: The UV absorption of the ion-pair reagent changes with organic concentration, or the equilibrium on the column shifts during the gradient.

-

Solution:

-

Match the S2PS concentration in Bottle A and Bottle B exactly.

-

Use a reference wavelength if using DAD (though beware of spectral artifacts).

-

Run a "blank" gradient and subtract it from the sample signal if drift is unavoidable.

-

Column Regeneration

-

Warning: Once a column is used with ion-pairing reagents, it is difficult to fully strip the reagent.

-

Protocol: Dedicate a specific column to this method. If you must regenerate, wash with 50:50 Methanol:Water (no buffer), then 100% Methanol, then 100% Acetonitrile, but trace S2PS may remain.

References

-

Shimadzu Corporation. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]

-

Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. (Demonstrates IPA mobile phase preparation principles). [Link]

-

Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. (Detailed troubleshooting for equilibration and baseline drift). [Link]

-

Chromatography Forum. Retention time shift with Ion pairing LC. (Community discussion on column equilibration and pH effects). [Link]

Sources

- 1. retention time shift with Ion pairing LC - Chromatography Forum [chromforum.org]

- 2. obrnutafaza.hr [obrnutafaza.hr]

- 3. jk-sci.com [jk-sci.com]

- 4. uv.es [uv.es]

- 5. welch-us.com [welch-us.com]

- 6. BASi® | Troubleshooting [basinc.com]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. technologynetworks.com [technologynetworks.com]

Application Note: Gradient Elution Method Development with Sodium 2-Propanesulfonate

Executive Summary

Sodium 2-propanesulfonate is a short-chain (C3) anionic ion-pairing reagent (IPC) used to retain and separate hydrophilic basic compounds in Reversed-Phase HPLC (RP-HPLC). Unlike its longer-chain counterparts (e.g., sodium octanesulfonate), the C3 alkyl chain offers a unique "soft" interaction. It provides sufficient retention for moderately polar bases without the "sticky" column memory effects that plague long-chain IPCs.

However, developing gradient methods with IPCs is notoriously difficult due to slow equilibration kinetics and severe baseline drift. This guide provides a scientifically grounded protocol to master gradient elution with sodium 2-propanesulfonate, focusing on the "Matched Matrix" approach to ensure baseline stability and data integrity.

Part 1: The Mechanistic Basis

Why Sodium 2-Propanesulfonate?

In RP-HPLC, basic analytes (

Sodium 2-propanesulfonate functions via two simultaneous equilibria:

-

Solution-Phase Pairing: The anionic sulfonate (

) pairs with the cationic analyte ( -

Dynamic Surface Modification: The aliphatic propyl chain adsorbs onto the C18 stationary phase, creating a negatively charged surface that retains cations via ion exchange.

The C3 Advantage: Because the propyl chain is short, sodium 2-propanesulfonate is less hydrophobic than octanesulfonate (C8) or dodecylsulfate (C12).

-

Pro: It equilibrates 5–10x faster than C8 reagents.

-

Pro: It is easier to wash off the column, extending column lifetime.

-

Con: It requires higher concentrations (10–20 mM) to achieve the same retention impact as lower concentrations of C8.

Visualization: The Dual-Mode Mechanism

Caption: Figure 1. The dual retention mechanism involving solution-phase pairing and dynamic stationary phase modification.

Part 2: The Gradient Challenge

Running a gradient (e.g., 5% to 60% Acetonitrile) with IPCs introduces thermodynamic instability.

-

Desorption Hysteresis: As the organic modifier (acetonitrile/methanol) increases, the solubility of the IPC in the mobile phase increases, causing it to desorb from the C18 surface. The column's "charge capacity" drops mid-run.

-

Baseline Drift: Although 2-propanesulfonate is aliphatic and theoretically UV-transparent, refractive index changes and trace impurities in the sulfonate salt cause significant baseline shifts during gradients.

-

Ghost Peaks: Impurities in the IPC reagent concentrate on the column during the equilibration phase and elute as distinct peaks during the gradient ramp.

The Solution: The Matched Matrix strategy. You must maintain a constant concentration of IPC in both Mobile Phase A and Mobile Phase B to minimize equilibrium shifts.

Part 3: Method Development Protocol

Reagents & Equipment[2][3][4]

-

Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm.

-

Note: Avoid embedded polar group phases as they may interact unpredictably with sulfonates.

-

-

IPC: Sodium 2-propanesulfonate (HPLC Grade, >99%).[1]

-

Buffer: Phosphate (pH 2.5 – 3.0).

-

Warning: Do not use with LC-MS. Sulfonates are non-volatile and suppress ionization.

-

Step 1: Mobile Phase Preparation (The Matched Matrix)

To prevent baseline drift, the ionic strength and IPC concentration must be identical in both phases.

Mobile Phase A (Aqueous):

-

Dissolve 2.2 g Sodium 2-Propanesulfonate (approx. 15 mM) in 950 mL HPLC-grade water.

-

Add 3.4 g Potassium Dihydrogen Phosphate (

, approx. 25 mM). -

Adjust pH to 2.5 using Phosphoric Acid (

). -

Dilute to 1000 mL with water. Filter through 0.2 µm membrane.

Mobile Phase B (Organic):

-

Crucial Step: Do not use pure Acetonitrile.

-

Prepare a 90:10 (v/v) Acetonitrile:Water mixture.

-

Add Sodium 2-Propanesulfonate to this mixture to match the concentration in MP-A (15 mM).

-

Solubility Note: Sodium 2-propanesulfonate has limited solubility in 100% ACN. The 10% water is required to keep the salt in solution and prevent pump seal precipitation.

-

-

Optional: If using phosphate buffer in A, adding a small amount of phosphoric acid to B can help match pH, though phosphate salts are insoluble in high organic. Usually, matching the IPC concentration is sufficient for baseline stability.

Step 2: The Gradient Program

Because 2-propanesulfonate desorbs easily, re-equilibration is faster than with octanesulfonate, but still slower than standard RP-HPLC.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Injection |

| 15.0 | 60 | Linear Gradient |

| 15.1 | 5 | Return to Initial |

| 20.0 | 5 | Re-equilibration |

-

Rule of Thumb: Re-equilibration volume should be at least 10–15 column volumes. For a 4.6 x 150 mm column (Vm ≈ 1.6 mL), re-equilibrate for 10 minutes at 1.5 mL/min.

Step 3: Optimization Workflow

Caption: Figure 2. Decision tree for optimizing retention and resolution using IPCs.

Part 4: Troubleshooting & Self-Validation

The "Ghost Peak" Phenomenon

Symptom: Distinct peaks appear in the gradient even when injecting a water blank. Cause: Impurities in the sodium 2-propanesulfonate reagent accumulate on the column during the equilibration phase and elute when %B increases. Fix:

-

Source: Purchase "HPLC Grade" or "Ion Pair Grade" reagents only (e.g., Sigma LiChropur).

-

Cleaning: Install a generic C18 "Scavenger Column" between the pump and the injector. This traps mobile phase impurities before they reach the analytical column.

Baseline Drift Compensation (Delta-Doping)

Symptom: Baseline rises or falls drastically (>0.5 AU) during the gradient. Cause: UV absorbance mismatch between Phase A and Phase B. Fix:

-

Run a "dummy" gradient (0-100% B) without a column.

-

Observe the absorbance trace.[1]

-

If the baseline rises, Phase B absorbs more. Add a UV-transparent solvent or reduce IPC in B slightly (not recommended).

-

If the baseline falls, Phase A absorbs more. Add a trace of UV absorber (e.g., 10 µL acetone or sodium nitrate) to Phase B to match the absorbance of Phase A. This is an advanced technique known as "Delta-doping".

Hysteresis Check (Validation Step)

To ensure your equilibration time is sufficient:

-

Run the standard gradient method.[2]

-

Wait 5 minutes (equilibration).

-

Inject Standard. Record RT.

-

Run the gradient again.

-

Wait 20 minutes (extended equilibration).

-

Inject Standard. Record RT.

-

Pass Criteria: If the RT difference is < 0.5%, your standard equilibration time (5 min) is adequate. If RT shifts significantly, the column is not re-equilibrating fast enough; 2-propanesulfonate requires more time or flow.

References

-

Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography: Ghost Peaks and Baseline Drift. Retrieved from

-

Chromatography Online. Gradient Elution: Baseline Drift Problems. LCGC International. Retrieved from

-

Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

-

Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates. Retrieved from

-

Agilent Technologies. HPLC Method Development: From Beginner to Expert. Retrieved from

Sources

Sodium 2-propanesulfonate as a chaotic agent in protein analysis

Application Note: Sodium 2-Propanesulfonate in Protein & Peptide Analysis

Executive Summary

This guide details the application of Sodium 2-Propanesulfonate (S2PS) in the chromatographic analysis of proteins and peptides. While often colloquially referred to in some circles as a "chaotic" agent due to its ability to disrupt ordered aggregation, scientifically, it functions as a short-chain hydrotropic ion-pairing reagent .

Unlike aggressive chaotropes (e.g., Urea, Guanidine HCl) that fully denature proteins, S2PS occupies a unique "Goldilocks" zone: it provides sufficient ionic interaction to retain basic compounds on Reversed-Phase (RP) columns while exerting a mild hydrotropic effect that prevents hydrophobic aggregation, resulting in sharper peak shapes for difficult basic analytes.

Key Application Areas:

-

RP-HPLC of highly basic peptides (Arg/Lys-rich).

-

Quality Control (QC) of synthetic peptides via UV detection.[1]

-

Resolution of hydrophilic basic amines that co-elute in standard buffers.

Mechanism of Action: The "Controlled Chaos"

To understand why S2PS is effective, we must distinguish between chaotropic denaturation and hydrotropic solubilization.

-

Ion-Pairing (The Anchor): S2PS is an anionic surfactant with a short hydrophobic tail (propyl group). In acidic media (pH 2–3), peptide amino groups are protonated (

). The sulfonate group ( -

Hydrotropy (The "Chaotic" Disruption): As a short-chain sulfonate, S2PS acts as a hydrotrope.[2] It disrupts the structured water network surrounding hydrophobic patches on proteins.[3][4][5] This increases the solubility of hydrophobic domains without causing the irreversible unfolding associated with long-chain surfactants (like SDS).

Mechanism Visualization

Figure 1: Mechanism of S2PS acting as an ion-pairing bridge while preventing aggregation via hydrotropy.

Protocol: RP-HPLC of Basic Peptides using S2PS

Warning: S2PS is a non-volatile salt. It is NOT compatible with Mass Spectrometry (MS) sources as it will cause suppression and source fouling. This protocol is designed for UV/Vis (DAD) or Fluorescence detection.

Reagents & Equipment

-

HPLC System: Agilent 1260/1290 or equivalent with DAD.

-

Column: C18 (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

-

Reagent: Sodium 2-propanesulfonate monohydrate (HPLC Grade, >99%).[6]

-

Solvents: HPLC-grade Water, Acetonitrile (ACN), Phosphoric Acid (

).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Critical)

-

Mobile Phase A (Aqueous):

-

Dissolve S2PS in water to a concentration of 10 mM (1.64 g/L).

-

Adjust pH to 2.3 using Phosphoric Acid (85%). Note: Acidic pH is required to protonate the peptide bases.

-

Filter through a 0.22 µm membrane.

-

-

Mobile Phase B (Organic):

-

Acetonitrile:Water (90:10 v/v). Note: 10% water ensures solubility of the S2PS salt if the gradient goes to 100% B, preventing precipitation in the pump heads.

-

Step 2: System Equilibration

-

Flush the column with 95% Mobile Phase A for at least 20 column volumes.

-

Self-Validation Check: Monitor the pressure trace. S2PS increases viscosity slightly; ensure pressure is stable before injection.

Step 3: Gradient Method

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |

|---|---|---|---|

| 0.0 | 5 | 1.0 | Injection |

| 20.0 | 60 | 1.0 | Linear Gradient |

| 20.1 | 95 | 1.0 | Wash |

| 25.0 | 95 | 1.0 | Hold Wash |

| 25.1 | 5 | 1.0 | Re-equilibration |

| 35.0 | 5 | 1.0 | Ready for next inj. |

Step 4: Detection

-

Wavelength: 214 nm (Peptide bond) and 280 nm (Aromatic residues).

-

Note: S2PS has low UV absorbance above 210 nm, making it superior to TFA for low-wavelength detection sensitivity.

Comparative Data: S2PS vs. TFA

The following table illustrates why a researcher would choose S2PS over the standard Trifluoroacetic Acid (TFA) for specific basic analytes.

| Feature | Trifluoroacetic Acid (TFA) | Sodium 2-Propanesulfonate (S2PS) |

| Mechanism | Volatile Ion-Pairing | Fixed Ion-Pairing + Hydrotrope |

| Retention of Basics | Moderate | Strong (Increased hydrophobicity) |

| Peak Shape | Good | Excellent (Reduces tailing significantly) |

| MS Compatibility | Yes (with suppression) | NO (Must desalt) |

| Baseline Stability | Drifts at low UV | Stable at low UV |

| Selectivity | Standard | Altered (Orthogonal to TFA methods) |

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these validation steps:

-

The "Ghost Peak" Test:

-

Issue: Sulfonates can concentrate impurities from the water.

-

Validation: Run a "Blank" injection (mobile phase only) before samples. If peaks appear during the gradient, the water source or S2PS reagent is contaminated.

-

-

The Solubility Check (The "Precipitation Trap"):

-

Issue: Sodium salts precipitate in high organic content.

-

Validation: Mix Mobile Phase A and B in a clear vial at a 10:90 ratio. Observe for turbidity. If cloudy, reduce the S2PS concentration to 5 mM or increase the water content in Mobile Phase B.

-

-

Hysteresis Removal:

-

Issue: Ion-pairing agents adsorb strongly to the C18 stationary phase.

-

Protocol: Dedicate a specific column to S2PS methods.[6] Do not switch back to standard TFA methods on the same column, as residual sulfonate will alter retention times for hundreds of column volumes.

-

Workflow Diagram

Figure 2: Operational workflow for S2PS analysis, highlighting the critical decision point for Mass Spectrometry.

References

-

Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Welch Materials Application Notes. Link

-

PubChem. (2025).[6][7] Sodium 2-Propanesulfonate Monohydrate - Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Sodium 1-propanesulfonate for ion pair chromatography, LiChropur.[8] Product Specification. Link

-

J&K Scientific. (2021). Ion-Pair Reagent (IPR) Mechanisms and Applications. J&K Scientific Technical Resources. Link

-

National Institutes of Health (NIH). (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. PMC. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 6. Sodium propane-2-sulfonate--water (1/1/1) | C3H9NaO4S | CID 23676759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Propanesulfonic acid, sodium salt (1:1) | C3H7NaO3S | CID 4992759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 丙烷磺酸钠 一水合物 suitable for ion pair chromatography, LiChropur™, 98.0-102.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Ion-Pairing Reagent Selection Guide for Hydrophilic Compounds

Abstract

Hydrophilic compounds—including polar bases, organic acids, and zwitterions—often exhibit poor retention on standard C18 stationary phases, eluting near the void volume (

Theoretical Foundation: The "Dynamic Ion Exchange" Model

To select the right reagent, one must understand the mechanism. While early theories suggested the formation of a neutral ion-pair in the mobile phase, modern evidence supports the Dynamic Ion Exchange/Adsorption Model .[1]

-

Adsorption: The hydrophobic tail of the IPR adsorbs into the C18 alkyl chains of the stationary phase.

-

Surface Modification: The charged "head" of the IPR protrudes, effectively converting the neutral C18 surface into a charged ion-exchanger.

-

Retention: Analytes are retained via electrostatic attraction to this modified surface, combined with secondary hydrophobic interactions.

Implication for Method Development: Because the IPR is part of the stationary phase equilibrium, temperature control and equilibration time are critical. The column is no longer just "C18"; it is a dynamic system of "C18 + Adsorbed Reagent."

Diagram 1: The Dynamic Ion Exchange Mechanism

Decision Matrix: Reagent Selection

Selection is dictated by two binary choices: Analyte Charge and Detection Mode .

The Golden Rules

-

Opposites Attract: Use Anionic IPRs for Basic analytes; Cationic IPRs for Acidic analytes.

-

Volatility is King (for MS): Never use non-volatile salts (Sodium/Potassium) with Mass Spectrometry.

-

Chain Length = Retention: Longer alkyl chains on the IPR increase retention but also increase equilibration time and difficulty of removal.

Table 1: Common Ion-Pairing Reagents & Compatibility

| Analyte Type | Detection | Recommended Reagent (IPR) | Class | Volatility (MS) | Comments |

| Basic (+) | LC-MS | TFA (Trifluoroacetic acid) | Perfluorinated Acid | High | Standard choice. Suppresses MS signal. |

| Basic (+) | LC-MS | HFBA (Heptafluorobutyric acid) | Perfluorinated Acid | High | Stronger retention than TFA. Higher suppression. |

| Basic (+) | LC-MS | Formic Acid | Organic Acid | High | Weak IPR.[2] often insufficient for very polar bases. |

| Basic (+) | UV Only | Octanesulfonate (SOS) | Alkyl Sulfonate | None | Excellent peak shape. Irreversible MS damage. |

| Basic (+) | UV Only | Pentanesulfonate | Alkyl Sulfonate | None | Less retentive than SOS; faster equilibration. |

| Acidic (-) | LC-MS | TEA (Triethylamine) | Alkyl Amine | Moderate | High pH required. Sticky in MS source. |

| Acidic (-) | LC-MS | TBA (Tributylamine) | Alkyl Amine | Moderate | Stronger retention. Significant MS suppression. |

| Acidic (-) | UV Only | TBA-Br (Tetrabutylammonium) | Quaternary Amine | None | Powerful retention for acids. |

Method Development Protocol

Objective: Establish a stable IPC method for a hydrophilic basic compound (e.g., a polar drug metabolite) using UV detection.

Materials

-

Column: C18 end-capped, 3-5 µm (Dedicate this column to IPC; do not use for other methods).

-

Reagent: Sodium 1-Octanesulfonate (SOS).

-

Mobile Phase A: 10 mM SOS in Water, pH 2.5 (Phosphate buffer).

-

Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow

Phase 1: Preparation (The "Pre-Mix" Rule)

-

Step 1: Dissolve the IPR (SOS) in the aqueous buffer before adjusting the pH.

-

Reasoning: IPRs are salts; adding them after pH adjustment can shift the pH significantly [1].

-

-

Step 2: Filter Mobile Phase A through a 0.22 µm filter.

-

Reasoning: IPRs can contain insoluble particulates that block column frits.

-

-

Step 3: Prepare Mobile Phase B.

-

Note: If using high concentrations of IPR (>10mM), add 5-10% water to the ACN channel to prevent precipitation of the salt when phases mix in the lines.

-

Phase 2: Column Passivation & Equilibration

-

Step 4: Set column temperature to a constant value (e.g., 35°C or 40°C).

-

Critical: Temperature fluctuations change the adsorption isotherm of the IPR, causing retention time drift [2].

-

-

Step 5: Flush column with Mobile Phase A (no organic) for 20 Column Volumes (CV).

-

Reasoning: This saturates the stationary phase surface with the IPR.

-

-

Step 6: Switch to starting gradient conditions (e.g., 95% A / 5% B) and equilibrate for another 10 CV.

Phase 3: Optimization Loop

-

Step 7: Inject standard. Evaluate Retention Factor (

) and Tailing Factor ( -

Step 8: If

, increase IPR concentration (e.g., 5 mM -

Step 9: If Tailing (

), add a "sacrificial base" like Dimethyloctylamine (DMOA) or increase buffer concentration to mask silanols.

Diagram 2: Reagent Selection & Optimization Logic

Troubleshooting & Expert Insights

The "Memory Effect" (Ghost Peaks)

Issue: After running IPC, subsequent non-IPC methods on the same column show altered selectivity or ghost peaks. Cause: IPRs (especially long-chain sulfonates) wash off very slowly. Traces remain for hundreds of column volumes. Solution: Dedicate the column. Label the column "IPC ONLY - Octanesulfonate." Do not attempt to wash it for reuse in standard RPLC [3].

Baseline Drift in Gradients

Issue: Significant baseline rise or fall during gradient elution. Cause: The UV absorbance of the IPR differs between the aqueous and organic phase, or the IPR concentration on the stationary phase changes with organic strength. Solution:

-

Balance Absorbance: Add the IPR to both Mobile Phase A and B at the same concentration.

-

Isocratic Preference: Whenever possible, use isocratic elution for IPC. It is thermodynamically more stable.

LC-MS Signal Suppression

Issue: Loss of analyte signal when using TFA or HFBA. Mechanism: The IPR forms ion pairs in the electrospray droplet, preventing the analyte from entering the gas phase (Coulombic explosion inhibition). Protocol Adjustment:

-

The "Propionic" Switch: If TFA suppresses too much, try Perfluoropropionic Acid (PFPA) or Heptafluorobutyric Acid (HFBA) . While counter-intuitive (they are heavier), they are sometimes required at lower concentrations than TFA to achieve the same retention, potentially improving S/N ratio [4].

-

Post-Column Wash: Divert the flow to waste for the first minute (void volume) and after the peak elutes to keep the MS source cleaner.

References

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

-

Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Sodium 2-Propanesulfonate Precipitation in High Organic Mobile Phases

Welcome to the technical support center for resolving and preventing issues related to the precipitation of sodium 2-propanesulfonate in high-performance liquid chromatography (HPLC) mobile phases. This guide is designed for researchers, scientists, and drug development professionals who utilize this ion-pairing reagent and encounter challenges with its solubility in high organic content eluents. We will explore the root causes of this common issue, provide systematic troubleshooting protocols, and establish best practices to ensure robust and reliable chromatographic performance.

Section 1: Frequently Asked Questions - The "Why" Behind Precipitation

This section addresses the fundamental principles governing the solubility of sodium 2-propanesulfonate and the reasons it can precipitate during an HPLC run.

Q1: What is sodium 2-propanesulfonate and why is it used in my mobile phase?

A1: Sodium 2-propanesulfonate (CAS 5399-58-6) is an organic sulfonate salt that is highly soluble in water.[1][2] In HPLC, it is primarily used as an ion-pairing reagent for cationic (positively charged) analytes in reversed-phase chromatography.[3][4] Many basic compounds are positively charged at the acidic pH typical of reversed-phase methods and are therefore poorly retained on non-polar stationary phases like C18.[5] The sodium 2-propanesulfonate dissolves in the mobile phase, and its anionic sulfonate head can form a neutral ion pair with the cationic analyte.[6] This new neutral complex has increased hydrophobicity, allowing it to be retained and separated effectively on the reversed-phase column.[6][7]

Q2: Why does sodium 2-propanesulfonate precipitate when I increase the organic solvent concentration?

A2: The precipitation is a direct result of a fundamental principle: "like dissolves like."[8] Sodium 2-propanesulfonate is an ionic salt, making it highly polar and readily soluble in a polar solvent like water.[1][2] Organic solvents commonly used in reversed-phase HPLC, such as acetonitrile (ACN) and methanol (MeOH), are significantly less polar than water.[8][9] As you increase the percentage of the organic solvent in your mobile phase during a gradient run, the overall polarity of the solvent mixture decreases. This reduction in polarity lowers the mobile phase's ability to keep the highly polar salt ions in solution, causing them to "crash out" or precipitate.[10][11] This is a common issue for many buffer salts and ion-pairing reagents, not just sodium 2-propanesulfonate.[10][12]

Q3: Are certain organic solvents, like acetonitrile vs. methanol, more likely to cause precipitation?

A3: Yes. While both are less polar than water, acetonitrile is generally considered a weaker solvent for most salts compared to methanol. This means that salts will often precipitate at a lower percentage of acetonitrile than they would in a methanol-water mixture.[10] For example, a common rule of thumb for phosphate buffers is that they begin to precipitate around 70% acetonitrile but can often tolerate up to 80% methanol.[10] Therefore, if you are experiencing precipitation, switching from acetonitrile to methanol or using a lower maximum organic percentage may resolve the issue.

Q4: What are the immediate signs that my ion-pairing reagent is precipitating?

A4: Precipitation can manifest in several ways, often appearing as sudden and severe performance issues. The most common indicators include:

-

Rapidly Increasing System Pressure: This is the most classic symptom, caused by precipitated salt blocking the system's fluid path, such as in-line filters, the injector rotor, or, most commonly, the column inlet frit.[12][13]

-

Pressure Fluctuations: Unstable pressure readings can occur if salt crystals are forming and dissolving within the pump heads or check valves.[10][12]

-

Poor Peak Shape: You may observe peak tailing, fronting, or splitting. This can happen if the precipitate partially clogs the column head, leading to a distorted flow path for the sample.[11]

-

Shifting Retention Times: Inconsistent mobile phase composition due to salt precipitation will lead to unreliable and drifting retention times.[14]

-

Visible Salt Build-Up: In severe cases, you may see white crystalline deposits around fittings or on pump components if there is a minor leak.[13]

Section 2: Troubleshooting Guide: Diagnosis and Recovery Protocol

If you suspect precipitation has occurred, follow this systematic guide to diagnose the problem and restore your HPLC system to working order.

2.1. Symptom-Based Diagnosis

Use the table below to correlate observed symptoms with their likely causes and initial actions.

| Symptom | Most Likely Cause (Related to Precipitation) | Immediate Action |

| High Backpressure | Precipitated salt has clogged the column inlet frit, guard column, or in-line filter.[12] | Stop the run. Proceed to Section 2.2: Locating the Blockage . |

| Unstable Pressure | Air bubbles from outgassing or salt crystals interfering with pump check valves.[12] | Stop the run. Degas mobile phases thoroughly. Proceed to Section 2.3.1: Flushing the HPLC System . |

| Peak Tailing/Splitting | Partial blockage of the column inlet frit, creating a void or uneven flow distribution.[11] | Stop the run. Attempt to recover the column using Section 2.3.2 . If unsuccessful, the column may need replacement. |

| Retention Time Drift | Inconsistent mobile phase composition due to salt precipitating and redissolving during the gradient.[14] | Stop the run. Review your method against the preventative measures in Section 3 . |

2.2. Workflow for Locating the Blockage

This workflow will help you systematically isolate the source of high pressure in your system. Never increase the pump pressure limit to force solvent through a blockage.

Caption: A logical workflow for isolating the source of high backpressure.

2.3. System and Column Remediation Protocols

CRITICAL NOTE: When flushing a system containing precipitated salt, never flush directly with a high-organic solvent. This will worsen the precipitation. Always begin with 100% water or a mobile phase with very high aqueous content to redissolve the salt first.[15]

-

Disconnect the column and replace it with a union or a piece of restriction capillary.

-

Place all solvent lines into fresh, filtered, HPLC-grade water.

-

Purge each pump line for 5-10 minutes to ensure all old mobile phase is cleared from the lines.

-

Set the pump flow rate to 1.0 mL/min and flush the entire system (injector, tubing) for at least 30 minutes with water.

-

If pressure remains high, the blockage is likely in a filter frit or check valve, which may need sonication in water or replacement.

-

Once the pressure is normal, flush the system with a storage solvent like 50:50 methanol/water.

-

Disconnect the column from the detector to avoid flushing precipitate into the detector cell.

-

Reverse the column's flow direction (connect the outlet to the injector). This helps dislodge particles from the inlet frit.[13]

-

Set the pump to deliver 100% HPLC-grade water at a very low flow rate (e.g., 0.1 mL/min).

-

Slowly and gradually increase the flow rate over 30 minutes, ensuring the pressure does not exceed the column's maximum limit. Do not exceed 50% of the max pressure.

-

Once a stable flow is achieved, continue flushing with water for at least one hour or until the pressure returns to normal. Flushing at a slightly elevated temperature (40-50°C) can aid in dissolving the salt.[12]

-

Once the pressure is stable, gradually re-introduce an organic solvent by flushing with a salt-free 95:5 water/organic mix, followed by your standard storage mobile phase.

-

Return the column to its normal flow direction and test its performance with a standard. If peak shape is not restored, the inlet frit may need replacement, or the column may be permanently damaged.

Section 3: Best Practices for Prevention

The most effective troubleshooting is prevention. Incorporate these practices into your workflow to avoid precipitation issues.

3.1. Mobile Phase Preparation and Formulation

The root cause of precipitation lies in the mobile phase. Careful preparation is key.

Caption: Solubility Principle: Polar ions are stable in water but precipitate in non-polar organic solvent.

-

Prepare your aqueous mobile phase (Solvent A) with the desired concentration of sodium 2-propanesulfonate.

-

Prepare your organic mobile phase (Solvent B) without any salt.

-

In a series of clear glass vials, manually mix Solvent A and Solvent B to reflect the highest organic percentages of your gradient (e.g., 70%, 75%, 80%, 85%, 90% organic).

-

Vortex each mixture thoroughly and let it stand for at least 10-15 minutes.[10]

-

Visually inspect each vial for any signs of cloudiness (turbidity) or visible crystals. A spectrophotometer can be used for a more sensitive measurement of turbidity.[10]

-

The highest organic percentage that remains perfectly clear is your safe upper limit. Set your gradient method to not exceed this percentage.